molecular formula C14H20N2O2 B1439801 tert-Butyl ((1S,2S)-2-amino-2,3-dihydro-1H-inden-1-yl)carbamate CAS No. 597555-55-0

tert-Butyl ((1S,2S)-2-amino-2,3-dihydro-1H-inden-1-yl)carbamate

Cat. No. B1439801
M. Wt: 248.32 g/mol
InChI Key: XAJYUOBKHFIVFN-RYUDHWBXSA-N
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Description

The compound is a carbamate derivative. Carbamates are organic compounds derived from carbamic acid and have the general structure R1O(C=O)NR2R3, where R1 is usually an alkyl or aryl group and R2, R3 can be hydrogen, alkyl, or aryl . They are used in a wide range of applications, including as pesticides, fungicides, biocides, pharmaceuticals, and in organic synthesis .


Molecular Structure Analysis

The molecular structure of carbamates consists of a carbonyl group (C=O) linked to an alkyl or aryl group and an amine. The specific structure of “tert-Butyl ((1S,2S)-2-amino-2,3-dihydro-1H-inden-1-yl)carbamate” would depend on the specific groups attached to the carbamate core .


Chemical Reactions Analysis

Carbamates can undergo a variety of chemical reactions, including hydrolysis, aminolysis, and alcoholysis . The specific reactions that “tert-Butyl ((1S,2S)-2-amino-2,3-dihydro-1H-inden-1-yl)carbamate” can undergo would depend on its specific structure.


Physical And Chemical Properties Analysis

The physical and chemical properties of carbamates can vary widely depending on their specific structure . For example, they can be solid or liquid at room temperature, and their solubility in water and organic solvents can vary .

Scientific Research Applications

Synthesis and Structural Studies

  • Asymmetric Synthesis : tert-Butyl carbamates, including variants similar to tert-Butyl ((1S,2S)-2-amino-2,3-dihydro-1H-inden-1-yl)carbamate, have been synthesized using asymmetric Mannich reactions, highlighting their significance in the creation of chiral amino carbonyl compounds (Yang, Pan, & List, 2009).

  • Intermediate in Biologically Active Compounds : This compound serves as an important intermediate in the synthesis of several biologically active compounds, exemplified by its use in the synthesis of omisertinib (AZD9291), a notable example (Zhao, Guo, Lan, & Xu, 2017).

  • Crystallographic Analysis : Carbamate derivatives, including tert-butyl variants, have been studied for their crystal structure, revealing interesting aspects of molecular interactions and bonding patterns (Das et al., 2016).

  • Chemical Reactions and Catalysis : Studies have focused on chemical reactions involving tert-butyl carbamates, such as Diels-Alder reactions, indicating their versatility in synthetic organic chemistry (Padwa, Brodney, & Lynch, 2003).

  • Hydrogen and Halogen Bond Studies : The role of tert-butyl carbamates in forming hydrogen and halogen bonds has been explored, contributing to the understanding of molecular interactions in solid-state chemistry (Baillargeon et al., 2017).

Novel Applications and Syntheses

  • Formation of α-Alkyl-α-aminosilanes : Research has shown the potential of tert-butyl carbamate derivatives in the formation of α-alkyl-α-aminosilanes, highlighting their utility in organosilicon chemistry (Sieburth, Somers, & O'hare, 1996).

  • Glycosylative Transcarbamylation : This compound is involved in glycosylative transcarbamylation, leading to the production of anomeric 2-deoxy-2-amino sugar carbamates, useful in synthesizing unnatural glycopeptide building blocks (Henry & Lineswala, 2007).

  • Synthesis of Novel Amines : The tert-butyl carbamate group has been utilized in the synthesis of novel amines, demonstrating its role in the development of new chemical entities (Chankeshwara & Chakraborti, 2006).

  • Enantioselective Syntheses : Research on β-amino acids has involved the use of tert-butyl carbamate derivatives, highlighting their application in enantioselective syntheses (Lakner, Chu, Negrete, & Konopelski, 2003).

  • Photocatalyzed Cascade Reactions : Recent advancements include the use of tert-butyl carbamate derivatives in photocatalyzed cascade reactions for synthesizing 3-aminochromones, demonstrating their potential in photoredox catalysis (Wang et al., 2022).

Safety And Hazards

Carbamates can be hazardous and are often toxic. They can cause a variety of health effects, including respiratory and skin irritation, nausea, vomiting, abdominal pain, and in severe cases, seizures, and loss of consciousness . The specific safety and hazards of “tert-Butyl ((1S,2S)-2-amino-2,3-dihydro-1H-inden-1-yl)carbamate” would depend on its specific structure.

Future Directions

The future directions for research on carbamates could include developing new synthesis methods, studying their mechanisms of action, and developing new applications for these compounds .

properties

IUPAC Name

tert-butyl N-[(1S,2S)-2-amino-2,3-dihydro-1H-inden-1-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-12-10-7-5-4-6-9(10)8-11(12)15/h4-7,11-12H,8,15H2,1-3H3,(H,16,17)/t11-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAJYUOBKHFIVFN-RYUDHWBXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1C(CC2=CC=CC=C12)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1[C@H](CC2=CC=CC=C12)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70679388
Record name tert-Butyl [(1S,2S)-2-amino-2,3-dihydro-1H-inden-1-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70679388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl ((1S,2S)-2-amino-2,3-dihydro-1H-inden-1-yl)carbamate

CAS RN

597555-55-0
Record name tert-Butyl [(1S,2S)-2-amino-2,3-dihydro-1H-inden-1-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70679388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl ((1S,2S)-2-amino-2,3-dihydro-1H-inden-1-yl)carbamate
Reactant of Route 2
Reactant of Route 2
tert-Butyl ((1S,2S)-2-amino-2,3-dihydro-1H-inden-1-yl)carbamate
Reactant of Route 3
tert-Butyl ((1S,2S)-2-amino-2,3-dihydro-1H-inden-1-yl)carbamate
Reactant of Route 4
tert-Butyl ((1S,2S)-2-amino-2,3-dihydro-1H-inden-1-yl)carbamate
Reactant of Route 5
tert-Butyl ((1S,2S)-2-amino-2,3-dihydro-1H-inden-1-yl)carbamate
Reactant of Route 6
tert-Butyl ((1S,2S)-2-amino-2,3-dihydro-1H-inden-1-yl)carbamate

Citations

For This Compound
1
Citations
C Gardelli, H Wada, A Ray, M Caffrey… - Journal of Medicinal …, 2018 - ACS Publications
Cachexia and muscle wasting are very common among patients suffering from cancer, chronic obstructive pulmonary disease, and other chronic diseases. Ghrelin stimulates growth …
Number of citations: 16 pubs.acs.org

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